3-Methoxybenzene-1,2-diamine hydrochloride
Description
3-Methoxybenzene-1,2-diamine hydrochloride (CAS: 862270-90-4), also known as 1,2-diamino-3-methoxybenzene hydrochloride or 2,3-diaminoanisole hydrochloride, is a substituted aromatic diamine. It serves as a critical intermediate in organic synthesis, particularly in the preparation of benzimidazole derivatives . The compound is synthesized from its free base, 3-methoxybenzene-1,2-diamine (CAS: 37466-89-0), through hydrochloric acid treatment. Analytical data, such as ¹H NMR (δ 3.89 for the methoxy group and δ 6.49–6.76 for aromatic protons) and LCMS (m/z 164 [M+H]⁺), confirm its structural integrity and purity (>98%) .
Properties
IUPAC Name |
3-methoxybenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXVYOKOCMQFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxybenzene-1,2-diamine hydrochloride can be synthesized through various methods. One common approach involves the reaction of 3-methoxyaniline with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield 3-methoxybenzene-1,2-diamine. The hydrochloride salt is obtained by treating the diamine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-Methoxybenzene-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Acts as an osmotic agent, preventing water loss from cells.
Medicine: Has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as asthma.
Industry: Utilized in the production of various polymers and as a surfactant in different formulations
Mechanism of Action
The mechanism of action of 3-Methoxybenzene-1,2-diamine hydrochloride involves its ability to bind to water molecules, preventing water loss from cells and increasing cell volume. Additionally, it acts as an antagonist of 5Ht4 receptors, which contributes to its anti-inflammatory effects. The compound’s molecular targets include water molecules and 5Ht4 receptors .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 3-methoxybenzene-1,2-diamine hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:
Analytical and Purity Considerations
- Purity Standards : 3-Methoxybenzene-1,2-diamine dihydrochloride is typically ≥95% pure, verified via flash chromatography and spectroscopic methods . Analogues like N1-(pyrazin-2-yl)ethane-1,2-diamine hydrochloride (95% purity) follow similar quality control protocols .
- Stability : The hydrochloride salt form enhances stability compared to free bases (e.g., 3-methoxybenzene-1,2-diamine), which are prone to oxidation .
Biological Activity
3-Methoxybenzene-1,2-diamine hydrochloride, also known as 4-methoxy-o-phenylenediamine dihydrochloride, is an organic compound with significant biological activity. This article explores its biological properties, including antioxidant and antimicrobial effects, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₀N₂O·2HCl
- Molecular Weight : Approximately 211.09 g/mol
- Solubility : Highly soluble in water
The compound features a methoxy group attached to a benzene ring with two amino groups, which contributes to its biological activities.
Antioxidant Properties
This compound has demonstrated potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to various diseases. The compound's ability to scavenge free radicals suggests its potential therapeutic applications in oxidative stress-related conditions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against multidrug-resistant strains of bacteria, showing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for some bacterial strains have been reported as low as 4–8 μg/mL .
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using various assays. The results indicated a strong ability to reduce oxidative stress markers in vitro, suggesting its potential use in formulations aimed at combating oxidative damage.
Study 2: Antimicrobial Efficacy
In a comparative study of several compounds, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
Comparative Analysis of Biological Activity
| Activity Type | This compound | Standard Antibiotics |
|---|---|---|
| Antioxidant Capacity | High | Variable |
| MIC Against S. aureus | 4–8 μg/mL | 0.5–16 μg/mL |
| MIC Against E. coli | 6–10 μg/mL | 0.5–20 μg/mL |
Q & A
Q. How can researchers optimize the synthesis of 3-Methoxybenzene-1,2-diamine hydrochloride to improve yield and purity?
Methodological Answer:
- Step 1: Substrate Selection
Begin with 3-methoxybenzene-1,2-diamine as the base compound. Introduce hydrochloric acid under controlled stoichiometric conditions to form the hydrochloride salt. Ensure anhydrous conditions to prevent hydrolysis of sensitive functional groups . - Step 2: Solvent Optimization
Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction homogeneity. Avoid aqueous solvents to minimize side reactions like oxidation of the diamine group . - Step 3: Purification
Employ recrystallization using ethanol/water mixtures to isolate high-purity crystals. Monitor purity via HPLC (≥98% purity recommended for reproducibility in downstream applications) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use - and -NMR to confirm the structure. Key peaks: aromatic protons (δ 6.5–7.2 ppm) and methoxy group (δ ~3.8 ppm). Compare with reference spectra for validation . - High-Performance Liquid Chromatography (HPLC):
Apply reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity. Retention times should align with certified standards . - Mass Spectrometry (MS):
Confirm molecular weight (193.07 g/mol) via ESI-MS. Look for the [M+H] peak at m/z 194.07 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer:
- Hypothesis Testing:
Replicate published procedures while controlling variables (e.g., humidity, solvent grade). For example, discrepancies in polyimide synthesis (reported yields: 60–85%) may arise from trace moisture affecting diamine reactivity . - In Situ Monitoring:
Use FT-IR to track intermediate formation during reactions (e.g., imine or amide bonds). Adjust reaction times based on real-time data to optimize yield . - Statistical Analysis:
Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, a central composite design can model optimal conditions for chlorination reactions .
Q. What computational methods are effective in predicting the reactivity of this compound in complex systems?
Methodological Answer:
- Density Functional Theory (DFT):
Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing electrophilic substitution at the aromatic ring . - Molecular Dynamics (MD) Simulations:
Model solute-solvent interactions in binary mixtures (e.g., DMSO/water) to optimize reaction media. Simulations can explain solubility anomalies observed experimentally . - Docking Studies:
Predict binding affinities with biological targets (e.g., bacterial enzymes). Use AutoDock Vina to identify potential antimicrobial mechanisms .
Q. How can researchers mitigate hazards associated with handling this compound?
Methodological Answer:
- Storage:
Store in airtight containers under inert gas (argon/nitrogen) at room temperature. Avoid light exposure to prevent photodegradation . - Personal Protective Equipment (PPE):
Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods with HEPA filters to minimize inhalation risks (H335 hazard) . - Waste Disposal:
Neutralize acidic waste with sodium bicarbonate before disposal. Follow EPA guidelines for hazardous organic salts (RCRA D002) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial activity of this compound?
Methodological Answer:
- Strain-Specific Testing:
Re-evaluate activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized MIC assays. Variations in membrane permeability may explain discrepancies . - Biofilm vs. Planktonic Assays:
Test both growth phases, as biofilms often exhibit 10–1000x higher resistance. Use crystal violet staining to quantify biofilm inhibition . - Synergistic Studies:
Combine with β-lactam antibiotics to assess potentiation effects. For example, sub-inhibitory concentrations may disrupt efflux pumps, enhancing antibiotic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
